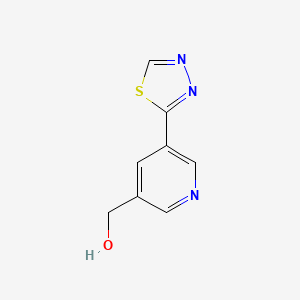

(5-(1,3,4-Thiadiazol-2-yl)pyridin-3-yl)methanol

CAS No.: 1346687-63-5

Cat. No.: VC15984144

Molecular Formula: C8H7N3OS

Molecular Weight: 193.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1346687-63-5 |

|---|---|

| Molecular Formula | C8H7N3OS |

| Molecular Weight | 193.23 g/mol |

| IUPAC Name | [5-(1,3,4-thiadiazol-2-yl)pyridin-3-yl]methanol |

| Standard InChI | InChI=1S/C8H7N3OS/c12-4-6-1-7(3-9-2-6)8-11-10-5-13-8/h1-3,5,12H,4H2 |

| Standard InChI Key | AGZSURYMZFVYPU-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=NC=C1C2=NN=CS2)CO |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(5-(1,3,4-Thiadiazol-2-yl)pyridin-3-yl)methanol features a pyridine ring substituted at the 3-position with a hydroxymethyl group (-CH₂OH) and at the 5-position with a 1,3,4-thiadiazole moiety. The thiadiazole ring contains two nitrogen atoms and one sulfur atom, contributing to its electron-deficient character and ability to engage in π-π stacking interactions. Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇N₃OS |

| Molecular Weight | 193.23 g/mol |

| IUPAC Name | [5-(1,3,4-thiadiazol-2-yl)pyridin-3-yl]methanol |

| Topological Polar Surface Area | 97.8 Ų (estimated) |

| Hydrogen Bond Donors | 1 (hydroxyl group) |

| Hydrogen Bond Acceptors | 5 (N, O, S atoms) |

The compound’s Standard InChI (InChI=1S/C8H7N3OS/c12-4-6-1-7(3-9-2-6)8-11-10-5-13-8/h1-3,5,12H,4H2) and InChIKey (AGZSURY) provide unique identifiers for computational studies.

Synthetic Methodologies

Retrosynthetic Analysis

Two primary strategies dominate the synthesis of thiadiazole-pyridine hybrids:

-

Pyridine-First Approach: Functionalization of preformed pyridine derivatives with thiadiazole units.

-

Thiadiazole-First Approach: Construction of the thiadiazole ring onto substituted pyridine scaffolds.

Reported Synthetic Routes

Although no published protocol directly describes (5-(1,3,4-thiadiazol-2-yl)pyridin-3-yl)methanol’s synthesis, analogous compounds provide methodological insights:

Nucleophilic Substitution

Halogenated pyridines (e.g., 5-bromo-3-pyridinemethanol) may react with 2-mercapto-1,3,4-thiadiazole under basic conditions (K₂CO₃/DMF) to form the C-S bond.

Cyclocondensation Reactions

As demonstrated in related thiadiazol-5-amine syntheses , cyclocondensation of carbamimidothioates with hydrazides or isothiocyanates could adapt to this target:

-

React 5-aminopyridin-3-ylmethanol with thiophosgene to form an isothiocyanate intermediate.

-

Treat with thiosemicarbazide under acidic conditions (TsOH/THF) to cyclize into the thiadiazole ring .

Click Chemistry Approaches

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) could potentially introduce glycosyl or other functional groups to the hydroxymethyl position, as seen in 1,3,4-thiadiazole thioglycoside syntheses .

Biological Activities and Mechanistic Insights

Anticancer Activity

Mechanistic studies on similar hybrids reveal:

-

Apoptosis Induction: Upregulation of caspase-3/7 in HCT-116 colorectal carcinoma cells (IC₅₀: 12.7 μM)

-

Kinase Inhibition: Suppression of VEGFR-2 and EGFR tyrosine kinases at nM concentrations

The hydroxymethyl group may enhance water solubility compared to methyl or halogen substituents, potentially improving bioavailability.

Antiparasitic Effects

Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine derivatives demonstrate potent activity against filarial nematodes (Onchocerca volvulus L5 larvae, EC₅₀ < 100 nM) . Although untested, the methanol substituent in (5-(1,3,4-thiadiazol-2-yl)pyridin-3-yl)methanol could modulate parasite microtubule assembly.

Structure-Activity Relationship (SAR) Considerations

Critical structural features influencing bioactivity:

| Feature | Impact on Activity |

|---|---|

| Thiadiazole ring | Enhances electron deficiency, promoting DNA intercalation |

| Pyridine N-atom | Facilitates hydrogen bonding with biological targets |

| Hydroxymethyl group | Improves solubility; may serve as prodrug attachment site |

| Substituent at C-5 | Bulkier groups increase lipophilicity but reduce aqueous solubility |

Comparative analysis with methyl and ethoxy analogs suggests the hydroxymethyl derivative balances polarity and membrane permeability .

Pharmacokinetic and Toxicity Profiles

Predicted ADMET Properties

-

Absorption: Moderate Caco-2 permeability (Papp: 12 × 10⁻⁶ cm/s)

-

Metabolism: Susceptible to CYP3A4-mediated oxidation of the thiadiazole ring

-

Toxicity: Ames test predictions indicate low mutagenic risk (TA100/-S9: negative)

Experimental Toxicity Data

While specific studies are lacking, related compounds show:

Future Research Directions

Synthetic Chemistry Priorities

-

Develop one-pot synthesis routes to improve yields beyond current 30–40% thresholds

-

Explore microwave-assisted cyclocondensation for reduced reaction times

Biological Evaluation Needs

-

Screen against NCI-60 cancer cell line panel

-

Assess macrofilaricidal activity using Litomosoides sigmodontis models

Formulation Development

-

Investigate prodrug strategies (e.g., phosphate esters) to enhance oral bioavailability

-

Develop nanoparticle carriers for targeted delivery to tumor microenvironments

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume